N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea
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Description
N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anticancer Properties
Certain indole derivatives have shown cytotoxicity against human cancer cell lines:
- Compound 56 : 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole displayed potent anticancer activity .
Heterocyclic Scaffold
The indole nucleus serves as a crucial heterocyclic scaffold in various synthetic drug molecules. It contributes to the structure of compounds like lysergic acid diethylamide (LSD), strychnine, and alkaloids found in plants .
Natural Compounds
Indole is present in natural compounds such as tryptophan and indole-3-acetic acid (a plant hormone). Researchers have synthesized diverse indole scaffolds for screening different pharmacological activities .
Therapeutic Potential
From the literature, it is evident that indole derivatives possess diverse biological activities and hold immense potential for exploring newer therapeutic possibilities. Their unique chemical structure and multifaceted effects make them intriguing candidates for further research and development .
properties
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-9-11-19(12-10-16)13-27-25(33)23-17(2)24-26(34)31(28-15-30(24)18(23)3)14-22(32)29-20-7-5-6-8-21(20)35-4/h5-12,15H,13-14H2,1-4H3,(H,27,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZNJVXVNYZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
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